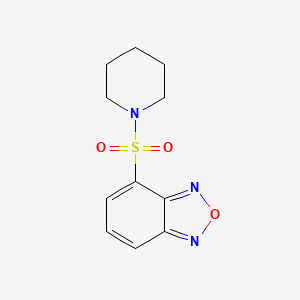

4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-(1-Piperidinylsulfonyl)-2,1,3-benzoxadiazole derivatives involves multiple steps, starting from the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediates which are further transformed into target compounds through reactions with different N-aralkyl/aryl substituted bromoacetamides or alkyl halides in the presence of weak bases and polar aprotic solvents. Spectral data such as 1H-NMR, IR, and mass spectrometry are used for structural elucidation (Khalid et al., 2016), (Rehman et al., 2018).

Molecular Structure Analysis

Molecular and crystal structures of derivatives are often confirmed by single crystal X-ray diffraction studies, revealing specific conformations such as the chair conformation of the piperazine or piperidine rings. Computational density functional theory (DFT) calculations complement these studies by optimizing structural coordinates and providing insights into reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving 4-(1-Piperidinylsulfonyl)-2,1,3-benzoxadiazole derivatives include cyclization, substitution, and coupling reactions, leading to a variety of compounds with potential biological activities. The reactivity of these compounds can be influenced by different substituents and conditions, showcasing their versatility in synthetic chemistry (Toyo’oka et al., 1991).

Physical Properties Analysis

The physical properties of 4-(1-Piperidinylsulfonyl)-2,1,3-benzoxadiazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often studied through thermogravimetric analysis and other physicochemical characterization techniques (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of these derivatives, including reactivity, potential biological activity, and interactions with other molecules, are a focus of ongoing research. Studies often involve evaluating the antibacterial, antifungal, and enzyme inhibition activities of synthesized compounds through in vitro and in vivo assays, highlighting their potential as therapeutic agents (He et al., 2003).

properties

IUPAC Name |

4-piperidin-1-ylsulfonyl-2,1,3-benzoxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c15-18(16,14-7-2-1-3-8-14)10-6-4-5-9-11(10)13-17-12-9/h4-6H,1-3,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMIWPAQKZUQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49816486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-9-(3-isoxazolylcarbonyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668870.png)

![4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5668880.png)

![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5668898.png)

![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]chromane-3-carboxamide](/img/structure/B5668905.png)

![N-{(3R*,4S*)-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5668912.png)

![9-[(1,3-benzodioxol-5-yloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5668928.png)

![N,N-dimethyl-2-[2-(5-methylpyridin-3-yl)phenoxy]ethanamine](/img/structure/B5668935.png)

![7-methoxy-N-methyl-N-[3-(methylthio)benzyl]chromane-3-carboxamide](/img/structure/B5668944.png)

![9-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668961.png)

![methyl 3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5668962.png)

![N-ethyl-3-(3-fluorophenyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]propanamide](/img/structure/B5668983.png)